![molecular formula C18H17NO3 B5101195 2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide” is a complex organic molecule that contains furan and amide functional groups . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan rings, the amide group, and the phenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan rings might undergo reactions such as electrophilic aromatic substitution or nucleophilic addition . The amide group could participate in reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Sirtuin 2 Inhibitors
The compound has been identified as a potential inhibitor of human Sirtuin 2 (SIRT2), a member of the sirtuin family . SIRT2 has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Thus, SIRT2 inhibitors have been involved in effective treatment strategies for related diseases .
Antibacterial Activity
Furan derivatives bearing a rhodanine moiety, including the compound , have been synthesized and evaluated for their antibacterial activity . These compounds showed potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .
Anti-virulence Compounds
The compound has been studied for its potential as an anti-virulence compound targeting iron acquisition in mycobacteria . This is particularly relevant in the context of Mycobacterium tuberculosis, which relies on iron acquisition for survival and virulence .
Synthesis of Polysubstituted Furan-3(4)-carboxylates
The compound is a furan derivative, and furan and its substituted derivatives have been extensively studied for the synthesis of polysubstituted furan-3(4)-carboxylates . These compounds have significant biologically active properties and attract significant attention .
Mecanismo De Acción
Target of Action
The primary target of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
The compound interacts with SIRT2 and inhibits its activity . SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by the compound can lead to changes in these processes.
Biochemical Pathways
The inhibition of SIRT2 affects the biochemical pathways associated with the protein substrates it acts upon . This includes pathways related to gene expression (through histones), cell structure (α-tubulin), and various cellular processes (p53, Foxo1, p300, NFκB, PAR3, PRLR). The downstream effects of these changes can vary depending on the specific cellular context.
Pharmacokinetics
One of the synthesized derivatives of a similar compound was found to likely possess better water solubility , which could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibition of SIRT2 . This could lead to changes in gene expression, cell structure, and various cellular processes, potentially impacting disease states such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-11-21-13(2)17(12)18(20)19-10-15-8-9-16(22-15)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLDKSKSILQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NCC2=CC=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
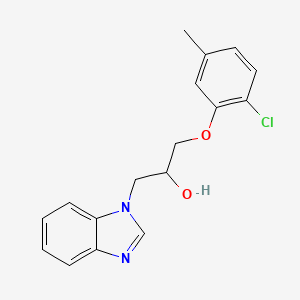
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
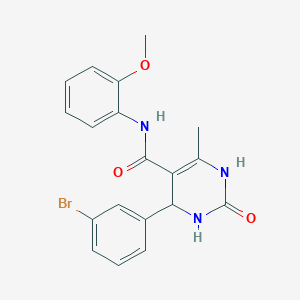
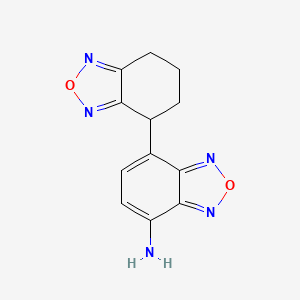
![3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)
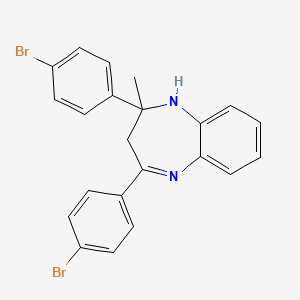

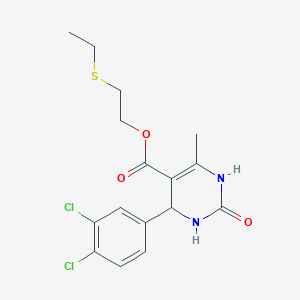
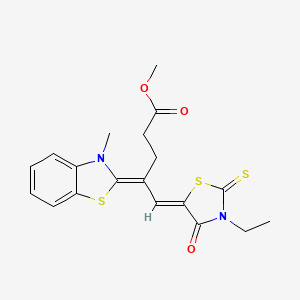
![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)